1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a bromobenzoyl group and a chroman-piperidin scaffold makes this compound particularly interesting for various scientific applications.
Mechanism of Action
Target of Action
It’s known that piperidine-containing compounds, which this compound is a derivative of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Biochemical Pathways
It’s known that piperidine derivatives can be involved in various intra- and intermolecular reactions .
Pharmacokinetics
The compound’s molecular formula is chbrno, with an average mass of 312159 Da , which may influence its bioavailability.
Result of Action
It’s known that piperidine derivatives can have various pharmacological activities .
Preparation Methods
The synthesis of 1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves several steps. One common method includes the condensation of 4-bromobenzoyl chloride with a suitable chroman derivative, followed by cyclization with a piperidinone derivative. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures depending on the specific reaction.
Scientific Research Applications
1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of materials with specific optical or electronic properties.
Comparison with Similar Compounds
Similar compounds include other spirocyclic structures such as spiro[benzofuran-2,4’-piperidin]-3-one and spiro[cyclopropane-1,1’-indoles]. Compared to these, 1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and potential biological activity .
Conclusion
1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial scientists alike.
Properties
IUPAC Name |
1'-(4-bromobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c21-15-7-5-14(6-8-15)19(24)22-11-9-20(10-12-22)13-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARHFAHYPRLIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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